molecular formula C9H6N2O3 B13680474 8-Nitroquinoline 1-oxide

8-Nitroquinoline 1-oxide

Cat. No.: B13680474
M. Wt: 190.16 g/mol
InChI Key: XKMPRDAFNNEZEM-UHFFFAOYSA-N
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Description

8-Nitroquinoline 1-oxide is a quinoline derivative known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. The compound is characterized by the presence of a nitro group at the 8th position of the quinoline ring, which significantly contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid. The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and oxidation processes similar to those used in laboratory synthesis. The industrial methods focus on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.

    Reduction: Reducing agents like sodium dithionite can be employed.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products:

    Oxidation: Reactive oxygen species and various oxidized derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

The primary mechanism by which 8-Nitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. Upon entering the cell, the compound is metabolized to 4-hydroxyaminoquinoline 1-oxide, which reacts with DNA to form stable adducts. These adducts cause mutations by inducing errors during DNA replication. Additionally, the compound generates reactive oxygen species, leading to oxidative DNA damage .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

8-nitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H6N2O3/c12-10-6-2-4-7-3-1-5-8(9(7)10)11(13)14/h1-6H

InChI Key

XKMPRDAFNNEZEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])[N+](=CC=C2)[O-]

Origin of Product

United States

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